Antalarmin hydrochloride

Overview

Description

Antalarmin hydrochloride is a non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). It is primarily used in scientific research to study its effects on stress and anxiety-related behaviors. The compound has shown promise in reducing stress-induced endocrine and behavioral responses in various animal models .

Mechanism of Action

Target of Action

Antalarmin hydrochloride primarily targets the Corticotropin-releasing hormone receptor 1 (CRH1) . CRH1 is a receptor for the corticotropin-releasing hormone (CRH), an endogenous peptide hormone released in response to various triggers such as chronic stress and drug addiction .

Mode of Action

This compound acts as a non-peptide antagonist of the CRH1 receptor . It binds to the CRH1 receptor and blocks its activation, thereby inhibiting the downstream effects of CRH . This results in a reduction in the release of another hormone, Adrenocorticotropic hormone (ACTH), which is involved in the physiological response to stress .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRH1 receptor, this compound suppresses the release of ACTH, which in turn reduces the production of glucocorticoids, a class of steroid hormones . This can help mitigate the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, stomach ulcers, anxiety, and more .

Pharmacokinetics

This compound has a poor water solubility of less than 1 mg/mL and is weakly basic with an experimentally determined pKa of 5.0 . The pharmacokinetics of this compound have been investigated in male Sprague-Dawley rats via intravenous (i.v.) and oral (p.o.) routes . .

Result of Action

The action of this compound results in a reduction of the behavioral responses to stressful situations . It has been demonstrated in animal models to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior . This suggests that this compound could potentially be useful for reducing the adverse health consequences of chronic stress in humans, as well as having possible uses in the treatment of conditions such as anxiety, depression, and drug addiction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

Biochemical Analysis

Biochemical Properties

Antalarmin Hydrochloride interacts with the CRHR1, a G-protein coupled receptor, and acts as an antagonist . By binding to this receptor, it inhibits the action of the corticotropin-releasing hormone (CRH), thereby suppressing the release of ACTH .

Cellular Effects

This compound influences cell function by blocking the CRH-induced ACTH secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are primarily due to its ability to inhibit the action of CRH at the CRHR1 receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CRHR1 receptor, thereby inhibiting the action of CRH . This leads to a decrease in ACTH secretion, which in turn reduces the physiological response to stress .

Temporal Effects in Laboratory Settings

It has been shown to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with the CRHR1 receptor, which plays a key role in the stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antalarmin hydrochloride involves several steps, starting from the appropriate pyrrolo[2,3-d]pyrimidine derivatives. The key steps include:

Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving suitable precursors.

Substitution reactions: Introduction of the butyl, ethyl, and trimethylphenyl groups through nucleophilic substitution reactions.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, stringent purification processes, and quality control measures to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.

Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alkoxides are commonly employed.

Major Products Formed:

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of alcohols and reduced nitrogen derivatives.

Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Antalarmin hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of CRHR1 antagonists.

Biology: Investigated for its effects on stress and anxiety-related behaviors in animal models.

Medicine: Explored for potential therapeutic applications in treating stress-related disorders, including depression and anxiety.

Industry: Utilized in the development of new pharmaceuticals targeting CRHR1

Comparison with Similar Compounds

CP-154526 hydrochloride: Another CRHR1 antagonist with similar properties.

Astressin: A peptide-based CRHR1 antagonist.

NBI 27914: A non-peptide CRHR1 antagonist with a different chemical structure

Uniqueness of Antalarmin Hydrochloride: this compound is unique due to its non-peptide structure, high affinity for CRHR1, and its ability to cross the blood-brain barrier. This makes it particularly useful for studying central nervous system effects of CRHR1 antagonism .

Properties

IUPAC Name |

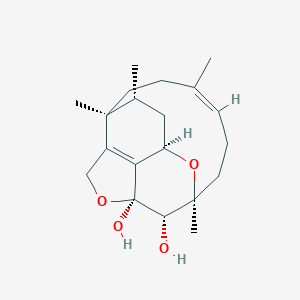

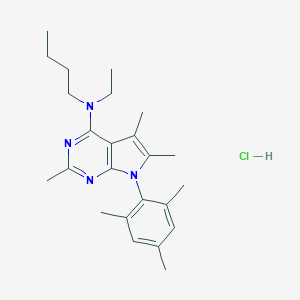

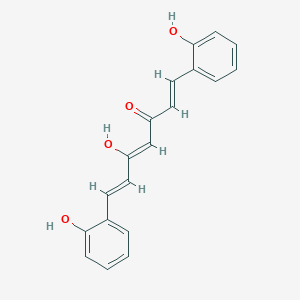

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDGXEDXEXACKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582018 | |

| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220953-69-5 | |

| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of this compound during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with this compound could be a potential therapeutic strategy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)